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Maleic anhydride - 24937-72-2

Maleic anhydride

Catalog Number: EVT-3565146
CAS Number: 24937-72-2
Molecular Formula: C4H2O3
Molecular Weight: 98.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps or a fused mass. Melts at 113°F. Shipped both as a solid and in the molten state. Vapors, fumes and dusts strong irritate the eyes, skin and mucous membranes. Flash point 218°F. Autoignition temperature 890°F. Used to make paints and plastics and other chemicals.
Maleic anhydride is a cyclic dicarboxylic anhydride that is the cyclic anhydride of maleic acid. It has a role as an allergen. It is a cyclic dicarboxylic anhydride and a member of furans.
Maleic anhydride is used in the formulation of resins. Exposure to maleic anhydride may occur from accidental releases to the environment or in workplaces where it is produced or used. Acute (short-term) inhalation exposure of humans to maleic anhydride has been observed to cause irritation of the respiratory tract and eye irritation. Chronic (long-term) exposure to maleic anhydride has been observed to cause chronic bronchitis, asthma-like attacks, and upper respiratory tract and eye irritation in workers. In some people, allergies have developed so that lower concentrations can no longer be tolerated. Kidney effects were observed in rats chronically exposed to maleic anhydride via gavage (experimentally placing the chemical in the stomach). EPA has not classified maleic anhydride for carcinogenicity.
Used in copolymerization reactions, in the Diels-Alder(diene)synthesis, in the preparation of resins, pharmaceuticals and agricultural chemicals. It is a powerful irritant and causes burns.
Source and Classification

Maleic anhydride is derived from the oxidation of hydrocarbons, particularly benzene, through a process known as catalytic oxidation. This process typically occurs at high temperatures (350–450 °C) and utilizes vanadium pentoxide as a catalyst. The compound can also be produced from bio-based sources, such as 1-butanol and furfural, emphasizing the shift towards sustainable chemical processes . In terms of classification, maleic anhydride falls under the category of organic compounds, specifically as a dicarboxylic acid anhydride.

Synthesis Analysis

Methods of Synthesis

The synthesis of maleic anhydride can be achieved through several methods:

  1. Catalytic Oxidation: The primary industrial method involves the gas-phase oxidation of benzene or butane using air or oxygen at elevated temperatures. This method is efficient and widely used due to its scalability.
  2. Bio-based Processes: Recent advancements have explored the synthesis of maleic anhydride from renewable resources like 1-butanol and furfural, which involves selective oxidation processes .
  3. Free Radical Polymerization: Maleic anhydride can also be copolymerized with various monomers through free radical polymerization, which allows for the modification of its properties for specific applications .

Technical Details

In laboratory settings, maleic anhydride can be synthesized via the thermal dehydration of maleic acid. The reaction typically requires controlled temperatures to ensure complete conversion without degradation of the product.

Molecular Structure Analysis

Structure

Maleic anhydride features a cyclic structure characterized by two carbonyl groups (C=O) adjacent to a carbon-carbon double bond (C=C). This structure contributes to its reactivity, particularly in nucleophilic addition reactions.

Data

  • Molecular Weight: 98.06 g/mol
  • Melting Point: 52 °C
  • Boiling Point: 202 °C
  • Density: 1.48 g/cm³

The structural formula can be represented as follows:

C4H2O3\text{C}_4\text{H}_2\text{O}_3
Chemical Reactions Analysis

Reactions Involving Maleic Anhydride

Maleic anhydride participates in various chemical reactions:

  1. Nucleophilic Addition: It readily reacts with nucleophiles such as alcohols and amines to form esters and amides.
  2. Diels-Alder Reactions: Maleic anhydride acts as a dienophile in Diels-Alder reactions, forming adducts with conjugated dienes.
  3. Hydrolysis: In the presence of water, maleic anhydride hydrolyzes to form maleic acid.

Technical Details

The reactivity of maleic anhydride is attributed to its electrophilic character due to the presence of carbonyl groups, making it susceptible to nucleophilic attack.

Mechanism of Action

Process

The mechanism by which maleic anhydride reacts with nucleophiles typically involves the formation of a tetrahedral intermediate. For example, when reacting with an alcohol:

  1. The nucleophile attacks one of the carbonyl carbons.
  2. This leads to the formation of a tetrahedral intermediate.
  3. Subsequent rearrangement results in the formation of an ester and regeneration of the carbonyl functionality.

Data

The reaction kinetics can vary based on factors such as temperature, solvent polarity, and concentration of reactants.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Odor: Pungent odor
  • Solubility: Soluble in water, alcohols, and ethers

Chemical Properties

  • Reactivity: Highly reactive due to its electrophilic nature.
  • Stability: Stable under normal conditions but can polymerize upon prolonged exposure to heat or light.

Relevant analyses include Fourier Transform Infrared Spectroscopy (FTIR) for structural confirmation and Thermal Gravimetric Analysis (TGA) for stability assessment .

Applications

Maleic anhydride has diverse applications across various fields:

  1. Polyester Resins: It is extensively used in producing unsaturated polyester resins for coatings, adhesives, and composites.
  2. Chemical Intermediates: Serves as a precursor for various chemicals including surfactants, plasticizers, and agricultural chemicals.
  3. Modification Agent: Utilized in modifying polymers to enhance their properties for specific applications .
Synthetic Pathways and Catalytic Innovations

Historical Evolution of Feedstock Utilization

The industrial production of maleic anhydride (MA) has undergone significant feedstock transitions driven by economic, environmental, and technological factors. Before the 1930s, MA was primarily synthesized through batch processes involving the dehydration of naturally occurring malic acid. The first commercial catalytic process emerged in 1933 when National Aniline and Chemical Co. implemented benzene oxidation using vanadium-molybdenum oxide catalysts in fixed-bed reactors, achieving MA yields of 40-50% [2]. This benzene-based technology dominated production for nearly four decades, despite generating significant COx byproducts and exhibiting feedstock toxicity concerns.

The 1970s energy crisis triggered a fundamental shift toward C4 hydrocarbons. Researchers discovered that vanadium-phosphorus oxide (VPO) catalysts could selectively oxidize n-butane – a cheaper and more abundant petrochemical derivative – into MA. By the mid-1980s, the complete transition from benzene to n-butane occurred in the United States, driven by three key advantages: (1) 30-40% lower raw material costs, (2) higher theoretical atom efficiency (57% vs. 44% for benzene), and (3) reduced environmental and regulatory burdens associated with benzene handling [2] [5]. Modern n-butane processes achieve 85-90% selectivity at 80-85% conversion using optimized VPO catalysts.

Table 1: Historical Evolution of Maleic Anhydride Feedstocks

Time PeriodDominant FeedstockCatalyst SystemKey LimitationsYield Milestone
Pre-1930sMalic acid (natural)Non-catalytic dehydrationLow productivity, batch process<30%
1933-1970sBenzeneV-Mo-O mixed oxidesToxicity, low selectivity to COx40-50%
1970s-1980sC4 olefins (butene)VPO catalystsCompeting petrochemical demand, high cost55-65%
1980s-Presentn-ButaneAdvanced VPO compositesCombustion to COx, catalyst stability80-85% (current)

Vanadium-Phosphorus Oxide (VPO) Catalysts: Mechanistic and Kinetic Studies

VPO catalysts represent the cornerstone of modern MA production, with their active phase ((VO)2P2O7) formed via topotactic transformation of the precursor vanadyl hydrogen phosphate hemihydrate (VOHPO4·0.5H2O). The catalytic performance is governed by three critical mechanistic aspects:

  • Lattice Oxygen Dynamics: The n-butane activation follows the Mars-van Krevelen mechanism, where lattice oxygen (Olatt) abstracts hydrogen from n-butane to form adsorbed alkene intermediates. Transient kinetic studies reveal that the initial C-H bond cleavage is rate-determining, with an activation energy of 120 kJ/mol [3]. The optimal P/V ratio (1.00-1.05) ensures sufficient V4+ sites for selective oxidation while minimizing over-oxidation by V5+ phases (e.g., δ-VOPO4).

  • Surface Acidity and Oxygen Speciation: Lewis acid sites (V4+) facilitate alkane adsorption, while Brønsted acid sites (P-OH) promote desorption of MA before over-oxidation. Temperature-programmed desorption (TPD) studies demonstrate that optimal MA selectivity requires a surface Olatt/Oads (adsorbed oxygen) ratio >3:1 – achieved through promoter elements like Bi, Co, or Mo [3] [5].

  • Promoter Effects: Recent advances utilize metal dopants to tailor surface properties:

  • Fe (0.5-1 wt%): Enhances V4+ stability but increases COx formation by 12-15% [5]
  • Co (1 wt%): Suppresses phthalic anhydride formation by blocking strong acid sites
  • Te/Sb: Modifies crystal morphology, preferentially exposing (200) planes that favor MA desorption [7]

Solvent engineering during precursor synthesis significantly impacts catalyst morphology. Using isobutanol/benzyl alcohol mixtures instead of pure isobutanol increases the specific surface area from 15 m2/g to 32 m2/g and enhances MA yield by 18% due to improved exposure of (200) crystal planes [7].

Fluidized- vs. Fixed-Bed Reactor Systems in Industrial Oxidation Processes

The choice between reactor configurations involves trade-offs in heat management, catalyst stability, and operational flexibility:

  • Fixed-Bed Reactors:
  • Operate at 390-430°C with n-butane concentrations of 1.5-1.8 vol% to avoid flammability limits
  • Provide plug-flow characteristics ensuring high per-pass conversion (80-85%)
  • Suffer from hot-spot formation (ΔT up to 70°C) that accelerates VPO phase segregation and reduces catalyst life to 3-4 years [2]

  • Fluidized-Bed Reactors:

  • Enable higher n-butane concentrations (4-5 vol%) due to superior heat dissipation
  • Utilize catalyst microspheres (50-150 µm) with modified VPO compositions (e.g., silica-supported) to withstand attrition
  • Exhibit 10-15% lower selectivity than fixed beds due to backmixing of intermediates, but compensate through higher throughput [5]

DuPont's circulating fluidized bed (CFB) technology represents an advanced hybrid system where catalyst particles cycle between oxidation and regeneration zones. This configuration achieves 5-7% higher overall yield than conventional reactors by maintaining optimal V4+/V5+ balance through controlled reoxidation [3].

Biomass-Derived Feedstocks for Sustainable Maleic Anhydride Production

Renewable pathways to MA circumvent petroleum dependence while leveraging biomass oxygen functionality:

  • Levulinic Acid Route:
  • Derived from C6 sugars via acid hydrolysis, levulinic acid undergoes oxidative scission over VPO catalysts at 277°C
  • Bifunctionality (γ-ketoacid) enables a cascade reaction: dehydration → lactonization → oxidative dehydrogenation to protoanemonin → terminal C-C cleavage to MA
  • Protoanemonin (C5H4O2) forms as a stable intermediate (50-60% yield) below 40 min residence time before converting to MA (75% final yield) [1]
  • Furfural Oxidation:
  • Furfural from agricultural waste (e.g., corncobs) reacts over modified VPO catalysts in gas-phase continuous flow
  • Glucose-mediated VPO synthesis exposes (200) planes, achieving 90% MA yield at 360°C – comparable to petrochemical routes [6]
  • Reaction pathway: Furfural → furoic acid → decarboxylation to furan → ring opening to MA
  • Microbial Maleate Synthesis:
  • Engineered E. coli combines polyketide biosynthesis (chorismate → 3HBA) with benzene cleavage pathway (3HBA → gentisate → maleate)
  • Achieves 7.1 g/L titer with 0.221 mol/mol yield, though not yet competitive with thermochemical processes [9]

Table 2: Performance Comparison of Biomass-Derived MA Routes

FeedstockCatalyst/ProcessReaction ConditionsMA YieldKey Advantage
Levulinic acidV2O5/TiO2277°C, gas-phase O275%Protoanemonin coproduct tunability
FurfuralGlucose-modified VPO360°C, air90%Compatible with existing reactors
Glucose (microbial)Engineered E. coliFermentation, aerobic22.1 mol%Ambient temperature operation

Comparative Analysis of Benzene, Butane, and C4 Hydrocarbon Oxidation Routes

Technical and economic assessments reveal critical distinctions among MA production routes:

  • Benzene Route:
  • Requires V-Mo-O catalysts at 350-450°C
  • Lower intrinsic yield (max 50-55%) due to competing ring fragmentation
  • Economically unviable since 2000 due to benzene pricing volatility and H2SO4 disposal costs

  • C4 Olefins (Butene/Butadiene):

  • Fluidized-bed VPO catalysts give 60-65% MA yield
  • Challenged by feedstock competition from polymer industries
  • Generates acrylic acid and acetic acid byproducts complicating purification

  • n-Butane Oxidation:

  • Dominant global process (70% of 3.43 million metric tons in 2023)
  • Fixed-bed: 57-60% yield, CAPEX-intensive but low maintenance
  • Fluidized-bed: 52-55% yield, 30% lower OPEX via energy integration

Table 3: Techno-Economic Metrics for Major MA Production Routes

ParameterBenzene OxidationC4 Olefinsn-Butane (Fixed-Bed)n-Butane (Fluidized-Bed)
Operating Cost Index1.651.351.000.90
COx Selectivity30-40%20-25%15-18%18-22%
Byproduct ValueLow (mostly CO2)Medium (acetic acid)Low (CO2/H2O)Low (CO2/H2O)
Capacity Utilization<40% (declining)55%75%82%

China's recent capacity expansion (400+ kT/yr since 2020) intensified global oversupply, reducing plant utilization to <80% despite butane cost advantages. Emerging biomass routes currently operate at pilot scale but face scalability challenges; levulinic acid-derived MA requires 25% cost reduction to compete with petroleum-based processes [8].

Properties

CAS Number

24937-72-2

Product Name

Maleic anhydride

IUPAC Name

furan-2,5-dione

Molecular Formula

C4H2O3

Molecular Weight

98.06 g/mol

InChI

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H

InChI Key

FPYJFEHAWHCUMM-UHFFFAOYSA-N

Solubility

Soluble; decomposes in hot solvent (NTP, 1992)
In water, 3700 mg/L at 25 °C (est)
In water: reaction with water
Soluble in water, forming maleic acids
Solubility at 25 °C: 227 g/100 g acetone; 112 g/100 g ethyl acetate; 52.5 g/100 g chloroform; 50 g/100 g benzene; 23.4 g/100 toluene; 19.4 g/100 g o-xylene; 0.60 g/100 g carbon tetrachloride; 0.25 g/100 g ligroin; soluble in dioxane; soluble in alcohol with ester formation
Soluble in ether
Solubility in water: reaction
Reacts

Canonical SMILES

C1=CC(=O)OC1=O

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